4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is a synthetic organic compound that belongs to the class of sulfonyl piperazine derivatives. This compound is characterized by the presence of a dichlorophenyl group, a sulfonyl group, a piperazine ring, and a dimethoxypyrimidine moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine typically involves multiple steps:
Formation of the Dichlorophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 2,5-dichlorophenylamine with a sulfonyl chloride reagent under basic conditions to form the 2,5-dichlorophenyl sulfonyl intermediate.
Piperazine Coupling: The intermediate is then reacted with piperazine in the presence of a suitable base to form the sulfonyl piperazine derivative.
Pyrimidine Coupling: Finally, the sulfonyl piperazine derivative is coupled with 2,6-dimethoxypyrimidine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methoxy groups on the pyrimidine ring.
Reduction: Reduction reactions may target the sulfonyl group, potentially converting it to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions of the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or thiols.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to modulation of biological processes. For example, it may bind to and inhibit enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
- (4-[(2,5-Dichlorophenyl)sulfonyl]piperazino)(phenyl)methanone
Uniqueness
Compared to similar compounds, 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine is unique due to the presence of the dimethoxypyrimidine moiety, which may confer distinct biological activities and chemical reactivity. This structural difference can influence its binding affinity to molecular targets and its overall pharmacological profile.
Properties
IUPAC Name |
4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O4S/c1-25-15-10-14(19-16(20-15)26-2)21-5-7-22(8-6-21)27(23,24)13-9-11(17)3-4-12(13)18/h3-4,9-10H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDNTPQNSIXUMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.